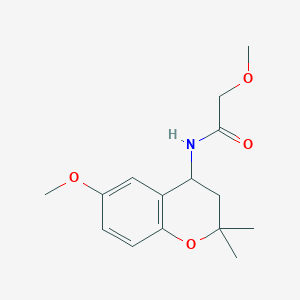![molecular formula C21H25ClN2O3 B5316871 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide](/img/structure/B5316871.png)
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the sports industry as a performance-enhancing drug. Despite its controversial use, GW501516 has been the subject of various scientific studies due to its potential therapeutic benefits.
Wirkmechanismus
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, which results in improved lipid metabolism and increased energy expenditure. Additionally, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been shown to increase the expression of genes involved in mitochondrial biogenesis, which can improve cellular energy production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide have been extensively studied. In animal models, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. Furthermore, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been shown to increase energy expenditure and improve endurance performance in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide in lab experiments is its ability to activate PPARδ, which can lead to improved lipid metabolism and increased energy expenditure. Furthermore, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been shown to be well-tolerated in animal models. However, one of the limitations of using 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide in lab experiments is its controversial use as a performance-enhancing drug, which can raise ethical concerns.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide. One potential direction is to investigate its potential use in the treatment of metabolic and cardiovascular diseases. Furthermore, more research is needed to understand the long-term effects of 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide on human health. Additionally, future studies could investigate the use of 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide in combination with other drugs to improve its therapeutic potential.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide involves several steps, including the reaction of 4-chlorophenol with methyl magnesium bromide, followed by the reaction of the resulting compound with 4-(4-morpholinylmethyl)benzaldehyde. The final step involves the reaction of the resulting compound with propanoyl chloride to yield 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been the subject of various scientific studies due to its potential therapeutic benefits. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. Furthermore, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been investigated for its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-21(2,27-19-9-5-17(22)6-10-19)20(25)23-18-7-3-16(4-8-18)15-24-11-13-26-14-12-24/h3-10H,11-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJQOPPKGCAPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)CN2CCOCC2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![2-(4-fluorophenoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5316795.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316802.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5316805.png)
![N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5316806.png)


![N-(3-chlorophenyl)-5-[(dimethylamino)sulfonyl]-1-indolinecarboxamide](/img/structure/B5316827.png)

![2-(4-chlorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5316841.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B5316866.png)
![methyl 2-{5-[(5-chloro-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5316874.png)
![[2-(2-allyl-6-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5316879.png)
